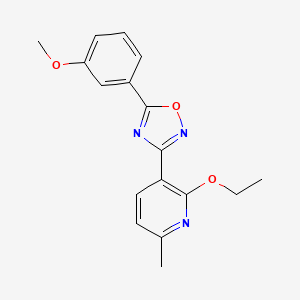
(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a methoxyphenyl group, a methyl(phenyl)amino group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide typically involves the reaction of 2-methoxybenzaldehyde with N-(2-(methyl(phenyl)amino)ethyl)acrylamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- (E)-3-(2-Hydroxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide
- (E)-3-(2-Chlorophenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide
Comparison:
- (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- (E)-3-(2-Hydroxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide has a hydroxyl group instead of a methoxy group, which may affect its solubility and hydrogen bonding capabilities.
- (E)-3-(2-Chlorophenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide contains a chlorine atom, which can impact its electron density and reactivity.
Properties
CAS No. |
2220820-28-8 |
|---|---|
InChI Key |
HZZXWWQSMKENDN-OUKQBFOZNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


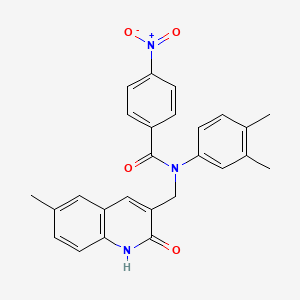
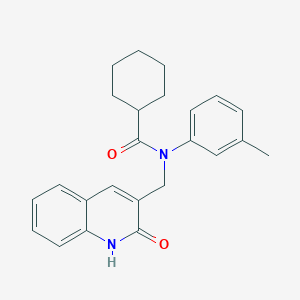
![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)
![N-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7688114.png)

![3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B7688131.png)
![5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B7688140.png)
![1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine](/img/structure/B7688142.png)
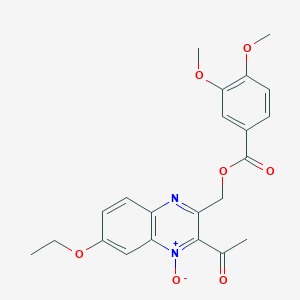
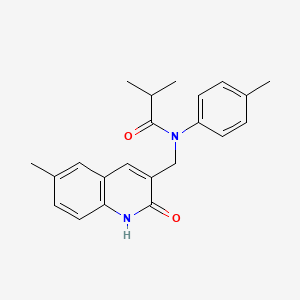
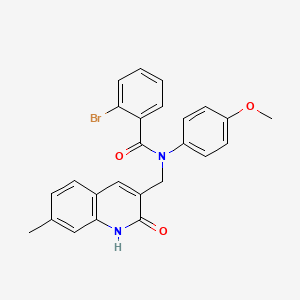
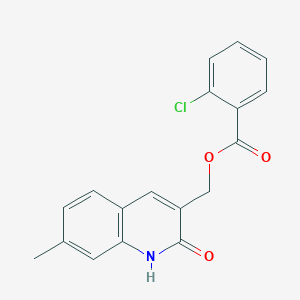
![N-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide](/img/structure/B7688157.png)
